6-(Methoxymethyl)pyridin-3-ol
Description
6-(Methoxymethyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and a methoxymethyl substituent at position 6. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence biological activity, solubility, and pharmacokinetics.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
6-(methoxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-10-5-6-2-3-7(9)4-8-6/h2-4,9H,5H2,1H3 |
InChI Key |
YDOQSASKTRUPCT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
The following table summarizes key structural analogs of 6-(Methoxymethyl)pyridin-3-ol, highlighting differences in substituent positions and functional groups:
Key Structural and Functional Differences
- Substituent Position : Moving the methoxy group from C6 (target compound) to C5 (5-Methoxypyridin-3-ol) alters electronic distribution and hydrogen-bonding capacity, affecting receptor binding .
- Substituent Size : Replacing the methoxymethyl group with cyclopropylmethoxy (as in 6-(Cyclopropylmethoxy)pyridin-3-ol) increases steric hindrance, which may reduce metabolic degradation .
Physicochemical Properties
- Lipophilicity: The methoxymethyl group in this compound increases logP compared to 6-Methyl-3-pyridinol (estimated logP: 0.8 vs. 0.2), enhancing membrane permeability .
- Solubility : Hydroxymethyl analogs (e.g., 2-Chloro-6-(hydroxymethyl)pyridin-3-ol) exhibit higher aqueous solubility due to polar -CH₂OH substituents .
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